molecular formula C19H25N5OS B2517066 N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901243-18-3

N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2517066
CAS No.: 901243-18-3
M. Wt: 371.5
InChI Key: HKYWCUIQOMWTPW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrimidine ring, and various functional groups such as methyl, methylsulfanyl, and isopropyl groups

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.

Mode of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to interact with their targets, leading to changes in cellular processes . For instance, JAK inhibitors can block the JAK-STAT signaling pathway, which is involved in many cellular processes, including cell growth and immune response.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, oxygen sensing, and signal transduction .

Pharmacokinetics

A compound with a similar structure was described as having high potency, selectivity, and oral bioavailability , which suggests that this compound might also exhibit favorable pharmacokinetic properties.

Result of Action

Similar compounds have been reported to have antiproliferative activities against various cancer cells . This suggests that this compound might also have potential anticancer effects.

Biochemical Analysis

Biochemical Properties

N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to form stable complexes with target proteins is crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism may lead to the formation of various metabolites, which can further influence its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in certain tissues can significantly impact its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function .

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-2-methylsulfanyl-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-10(2)16-15(13(5)20-18-22-19(26-6)23-24(16)18)17(25)21-14-8-7-11(3)9-12(14)4/h7-10,16H,1-6H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYWCUIQOMWTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C(C)C)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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